molecular formula C₁₆H₁₈D₃BrClNO₂ B1163999 RTI-51-d3 Hydrochloride

RTI-51-d3 Hydrochloride

货号: B1163999
分子量: 377.72
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

RTI-51-d3 Hydrochloride is a deuterated analog of RTI-51, a semi-synthetic phenyltropane alkaloid that functions as a potent psychostimulant compound and dopamine transporter (DAT) inhibitor . The deuterium incorporation is designed to alter the compound's pharmacokinetic profile, potentially providing a valuable internal standard for analytical chemistry or a tool for studying metabolic pathways. The parent compound, RTI-51 (also known as bromopane), has a well-established role in neuroscience research. It exhibits a unique monoamine reuptake inhibition profile, with high-affinity binding to the dopamine transporter (DAT), and lower affinity for the serotonin (SERT) and norepinephrine transporters (NET) . This mechanism, shared with other psychostimulants like cocaine, makes it a valuable compound for studying the role of the dopamine system in reward, addiction, and neuropsychiatric disorders . A key research application of the parent compound has been in neuroimaging; for instance, the radiolabelled [76Br] form of RTI-51 has been used in Positron Emission Tomography (PET) studies to map and visualize the distribution of dopamine transporters in the brain in vivo . Furthermore, studies on related phenyltropanes suggest that the rate of DAT binding is correlated with their relative reinforcing efficacy, a critical factor in abuse potential research . This compound is presented for chemical and biochemical research applications. This product is intended for use by qualified professionals in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

属性

分子式

C₁₆H₁₈D₃BrClNO₂

分子量

377.72

同义词

(1R,2S,3S,5S)-3-(4-Bromophenyl)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride;  [1R-(exo,exo)]-3-(4-Bromophenyl)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride;  RTI 4229-51-d

产品来源

United States

Synthetic Pathways and Derivatization Strategies for Research Tools

General Synthetic Methodologies for Phenyltropane Core Structures

The synthesis of the 3β-phenyltropane core, which forms the backbone of RTI-51, is a well-established process in medicinal chemistry. A common and versatile starting material for these syntheses is anhydroecgonine (B8767336) methyl ester. nih.gov The core structure is typically assembled through a conjugate addition reaction. In this key step, an organometallic reagent, such as a phenyl Grignard reagent, is added to the α,β-unsaturated ester of the anhydroecgonine derivative. nih.gov This reaction establishes the crucial 3β-phenyl substitution pattern.

Subsequent chemical manipulations can be performed to introduce various functional groups onto the phenyl ring or to modify the ester group at the 2β-position, allowing for the creation of a diverse library of analogs. nih.govacs.org For instance, substituents can be added to the 3β-phenyl ring to modulate the compound's binding affinity and selectivity for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov Research has shown that the 2β-carbomethoxy group, characteristic of cocaine and its analogs, can be replaced with other functionalities like ketones, heterocycles, or even a phenyl group while retaining high potency for the dopamine transporter. acs.org The stereochemistry at the C-2 and C-3 positions is critical for high-affinity binding to the DAT. oup.com These synthetic strategies provide a robust platform for developing novel phenyltropane-based research tools. nih.govacs.org

Isotopic Labeling Techniques for RTI-51-d3

Isotopic labeling is a powerful technique for creating specialized research tools from a parent compound. For a molecule like RTI-51, this involves replacing one or more atoms with their heavier (stable) or radioactive isotopes. This process yields molecules that are chemically identical in terms of receptor binding but can be traced and quantified using advanced analytical methods.

Deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, is widely used in medicinal chemistry to create deuterated analogs of drug candidates and research compounds. The introduction of deuterium into a molecule like RTI-51 to create RTI-51-d3 (where "d3" typically signifies three deuterium atoms) serves several key purposes.

One primary application is in pharmacokinetic and metabolic studies. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a "kinetic isotope effect," slowing down metabolic processes that involve the cleavage of that specific bond. researchgate.net In many tropane-based compounds, metabolically labile sites include the N-methyl group and the carbomethoxy group, which are susceptible to N-demethylation and ester hydrolysis, respectively. nih.gov By strategically placing deuterium atoms at these positions (e.g., creating an N-CD₃ group), the rate of metabolism can be reduced. This can lead to enhanced in vivo stability, which is particularly desirable for radiotracers used in imaging studies. researchgate.net

Furthermore, deuterated compounds like cocaine-d3 serve as excellent internal standards for quantitative analysis by mass spectrometry. oup.com Because the deuterated standard is chemically identical to the analyte but has a different mass, it can be added to a biological sample at a known concentration to accurately quantify the amount of the non-deuterated compound present, correcting for any loss during sample preparation and analysis.

Application of Deuterium Labeling Purpose Example
Metabolic Studies To slow down metabolic degradation (kinetic isotope effect), increasing in vivo stability. researchgate.netReplacing the N-CH₃ group with an N-CD₃ group to reduce the rate of N-demethylation.
Analytical Chemistry To serve as an internal standard for highly accurate quantification in mass spectrometry assays. oup.comUsing a known amount of RTI-51-d3 to quantify RTI-51 in a plasma sample.
Mechanistic Studies To probe reaction mechanisms and identify bond-breaking steps in metabolic pathways. researchgate.netObserving a slower rate of metabolism confirms that C-H bond cleavage at the labeled site is a rate-determining step.

For in vivo imaging techniques like Positron Emission Tomography (PET), phenyltropane analogs are labeled with positron-emitting radionuclides. Fluorine-18 (¹⁸F) is often the radionuclide of choice for clinical PET due to its optimal half-life (109.8 minutes) and low positron energy, which provides excellent image resolution. thno.org

RTI-51 itself, being a bromo-analog, has been successfully radiolabeled with Bromine-76 (⁷⁶Br), another positron emitter, to create [⁷⁶Br]β-CBT. This tracer has been used to map the distribution of dopamine transporters in the brain via PET imaging. wikipedia.org

In addition to direct labeling of the parent compound, extensive research has focused on creating fluorinated derivatives for PET imaging. nih.gov Strategies often involve synthesizing a nortropane precursor (lacking the N-methyl group) and then adding a fluoroalkyl group, such as a fluoroethyl group, to the nitrogen atom. nih.gov This approach has led to the development of numerous ¹⁸F-labeled phenyltropane analogs for imaging the dopamine transporter. nih.govnih.gov These radiolabeled ligands allow for the non-invasive visualization and quantification of monoamine transporters in the living brain, providing critical insights into neurological disorders and the effects of therapeutic agents. acs.org

Radiotracer Isotope Parent Analog Primary Use
[⁷⁶Br]β-CBT⁷⁶BrRTI-51PET imaging of dopamine transporters. wikipedia.org
[¹⁸F]FECNT¹⁸FN-(2-fluoroethyl) analog of β-CCTPET imaging of dopamine transporters. researchgate.net
[¹⁸F]9 / [¹⁸F]11¹⁸FN-(E)-fluorobutenyl nortropane analogsCandidate ligands for PET imaging of the DAT. nih.gov
[¹¹C]Cocain¹¹CCocainePET studies, though limited by metabolic N-dealkylation. nih.gov

Molecular Mechanisms and Pharmacological Profiles in Research Models

Monoamine Transporter Binding and Inhibition Characteristics

RTI-51 is recognized in scientific literature as a potent triple reuptake inhibitor (TRI), exhibiting high affinity for the dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters. wikipedia.org Its primary mechanism of action is the inhibition of these transporters, thereby increasing the synaptic concentration of the respective monoamine neurotransmitters.

RTI-51 demonstrates high-affinity binding to the dopamine transporter. In vitro studies using rat brain tissue have established its potent inhibitory constant (IC50) at the DAT. Research from 1995 reported an IC50 value of 1.8 nM. wikipedia.org Another study provided a similar IC50 value of 1.69 nM. google.com This high affinity underscores its significant dopaminergic activity. In vivo studies in rats further characterized the interaction kinetics, showing that RTI-51 has a slower onset of binding to the DAT compared to cocaine. nih.gov Specifically, it was estimated that an equipotent dose of RTI-51 required 44.1 minutes to displace 25% of a radioligand from the DAT, compared to just 5.8 minutes for cocaine. nih.gov This slower binding rate is a notable characteristic of its kinetic profile. nih.gov

The compound also shows significant, high-affinity binding to the serotonin transporter. wikipedia.orgwikipedia.org This interaction contributes to its classification as a nonselective monoamine reuptake inhibitor. rti.org In vitro binding assays have determined its IC50 value at the SERT to be 10.6 nM. wikipedia.org Another source reports a much higher IC50 of 240 nM, which may reflect different experimental conditions or assays. google.com Despite the variance, it is consistently shown to have appreciable affinity for the SERT. wikipedia.orgwikidoc.org

RTI-51's interaction with the norepinephrine transporter is the weakest among the three monoamine transporters, though still significant. Studies have reported an IC50 value of 37.4 nM for NET inhibition. wikipedia.orggoogle.com This characteristic completes its profile as a dopamine > serotonin > norepinephrine triple reuptake inhibitor. wikipedia.org

Based on its binding affinities, RTI-51 is classified as a non-selective triple reuptake inhibitor, though it displays a clear preference for the dopamine transporter. rti.org The ratio of its inhibitory potency is skewed towards DAT, followed by SERT, and then NET. wikipedia.org Compared to cocaine, RTI-51 and other analogs in its class have a higher affinity for monoamine transporter sites. nih.gov Its profile is distinct from more selective inhibitors like RTI-113, which is a highly selective dopamine reuptake inhibitor. wikipedia.org The significant affinity for both DAT and SERT is a key feature of its pharmacological profile. wikipedia.org

Interactive Table of Monoamine Transporter Binding Affinities for RTI-51

The following table summarizes the in vitro binding data for RTI-51 at the three major monoamine transporters from studies using rat brain tissue.

TransporterIC50 (nM) wikipedia.orgIC50 (nM) google.com
Dopamine Transporter (DAT)1.81.69
Serotonin Transporter (SERT)10.6240
Norepinephrine Transporter (NET)37.437.4

Other Neurotransmitter Receptor Interactions

Research into the direct interactions of RTI-51 with other neurotransmitter receptors is limited, with the primary focus having been on its high-affinity binding to monoamine transporters.

Available data suggests that RTI-51 has a low affinity for dopamine receptor subtypes. One study indicated that RTI-51, along with several other related phenyltropane compounds, did not show significant interaction with the D2 dopamine receptor, even at a high concentration of 1000 µM. alljournals.cn This implies that the pharmacological effects of RTI-51 are not mediated by direct agonist or antagonist activity at the D2 receptor but rather by its primary action as a dopamine reuptake inhibitor. There is no specific data available in the reviewed literature regarding its binding affinity or modulatory effects at the D3 dopamine receptor.

Investigation of Off-Target Receptor Binding in Research Contexts

In the preclinical evaluation of novel compounds, a thorough assessment of binding to non-primary targets is crucial for characterizing the full pharmacological profile. For RTI-51-d3 Hydrochloride, a deuterated analog of the phenyltropane RTI-51, the primary targets are well-established as the monoamine transporters. Research on RTI-51 demonstrates high-affinity binding to the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). wikipedia.org Its affinity is highest for DAT, followed by SERT and NET. wikipedia.org

The process of screening for off-target interactions involves testing the compound against a wide panel of other receptors, transporters, and enzymes to identify potential secondary binding sites. nih.gov For phenyltropane-based compounds, this typically includes screening against various neurotransmitter receptors such as muscarinic, opioid, and sigma receptors, among others. nih.govwikidoc.org While comprehensive off-target screening data for RTI-51 is not extensively published, studies on related phenyltropanes aim to ensure selectivity for the monoamine transporters and minimize interactions with other receptors that could produce confounding effects in research models. The high potency of RTI-51 at the monoamine transporters suggests that its primary pharmacological effects at research-relevant concentrations are mediated through these sites. wikipedia.orgwikipedia.org The deuteration in RTI-51-d3 is not expected to alter its receptor binding profile compared to the parent compound.

Table 1: Primary Transporter Binding Affinities of RTI-51

TransporterBinding Affinity (IC50 nM)Reference
Dopamine Transporter (DAT)1.8 wikipedia.org
Serotonin Transporter (SERT)10.6 wikipedia.org
Norepinephrine Transporter (NET)37.4 wikipedia.org

This table presents the in vitro binding affinities of the non-deuterated parent compound, RTI-51, for the three major monoamine transporters, as determined in rat brain tissue. wikipedia.org

Downstream Cellular and Systemic Effects in Preclinical Models

The principal pharmacological action of this compound, as a monoamine transporter inhibitor, is the modulation of neurotransmitter levels in the synaptic cleft. By binding to and blocking DAT, SERT, and NET, the compound inhibits the reuptake of dopamine, serotonin, and norepinephrine from the extracellular space back into the presynaptic neuron. nih.gov This blockade leads to an accumulation of these neurotransmitters in the synapse, thereby increasing their extracellular concentrations and enhancing their signaling activity at postsynaptic receptors. ontosight.ai

The magnitude of the effect on each neurotransmitter system is related to the compound's binding affinity for the respective transporter. nih.gov Given RTI-51's potency profile (DAT > SERT > NET), its most pronounced effect in preclinical models is the elevation of extracellular dopamine, though significant increases in serotonin and norepinephrine concentrations are also expected. wikipedia.org This simultaneous elevation of multiple monoamines is a defining characteristic of its action in research settings. wikipedia.orgnih.gov

Table 2: Predicted Effects of RTI-51 on Extracellular Neurotransmitter Levels

NeurotransmitterPrimary TransporterEffect of RTI-51 Inhibition
DopamineDATIncreased Extracellular Concentration
SerotoninSERTIncreased Extracellular Concentration
NorepinephrineNETIncreased Extracellular Concentration

This table summarizes the direct downstream effect of RTI-51's binding to monoamine transporters in preclinical models.

The elevation of extracellular monoamines by RTI-51 initiates a cascade of intracellular signaling events through the activation of their corresponding postsynaptic receptors. Dopamine, for instance, exerts its effects through D1-like and D2-like G-protein coupled receptors. The activation of these receptors, particularly the D2 and D3 subtypes, has been shown to modulate several key intracellular signaling pathways. nih.govnih.gov

In defined cellular systems, such as HEK-293 cells expressing dopamine receptors and transporters, the application of dopamine receptor agonists has been demonstrated to regulate DAT function through complex signaling networks. Research has implicated the involvement of both the phosphoinositide 3-kinase (PI3K) and the extracellular signal-regulated kinase (ERK1/2) pathways in the regulation of DAT function by D3 receptors. nih.govnih.gov Activation of these kinase cascades can lead to changes in transporter phosphorylation, trafficking, and cell surface expression, creating a feedback loop that modulates dopamine homeostasis. nih.govnih.gov Therefore, in preclinical models, the actions of RTI-51 are not limited to simple reuptake blockade but also include the engagement of these complex intracellular signaling cascades that dynamically regulate neuronal function.

Table 3: Summary of Downstream Signaling Pathways Modulated by Dopamine Receptor Activation

Initiating EventReceptor Activated (Example)Key Signaling Pathways ImplicatedPotential Downstream Effect
Increased Extracellular DopamineDopamine D2/D3 ReceptorsPI3K/Akt PathwayModulation of DAT trafficking and activity
Increased Extracellular DopamineDopamine D2/D3 ReceptorsERK/MAPK PathwayRegulation of gene expression and protein synthesis

This table outlines the signaling cascades known to be affected by the activation of dopamine receptors, which is a direct consequence of the increased dopamine levels induced by compounds like RTI-51. nih.govnih.gov

Applications of Rti 51 D3 Hydrochloride As a Research Probe

Neurochemical Research Methodologies

The application of RTI-51-d3 Hydrochloride in neurochemical research allows for the detailed examination of dopaminergic and other monoaminergic systems. The deuteration of the parent compound, RTI-51, can lead to a decreased rate of metabolism, which is a significant advantage in studies requiring stable compound concentrations over time. juniperpublishers.comresearchgate.net This enhanced metabolic stability can improve the pharmacokinetic profile of the molecule, making it a more reliable probe in both in vivo and in vitro experimental paradigms. nih.govresearchgate.net

In vivo microdialysis is a powerful technique used to measure the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. nih.govnih.gov A microdialysis probe, which consists of a semipermeable membrane, is stereotaxically implanted into a brain area of interest. This probe is then perfused with a physiological solution, allowing for the diffusion of small molecules, including neurotransmitters, from the brain's extracellular space into the dialysate, which is collected for analysis. nih.gov

When used as a research probe in such studies, this compound can be administered systemically or locally via reverse dialysis to investigate its effects on neurotransmitter dynamics. As a dopamine (B1211576) transporter inhibitor, it is expected to block the reuptake of dopamine from the synaptic cleft, leading to an increase in its extracellular concentration. The deuteration of the molecule can provide a longer duration of action, allowing for the study of sustained DAT blockade on neurotransmitter levels.

Below is an illustrative data table representing the expected effects of a phenyltropane like RTI-51 on extracellular dopamine levels in the striatum of a rat model, as measured by microdialysis.

Time Point (minutes)Baseline Dopamine (% of pre-drug level)Dopamine after Phenyltropane Administration (% of pre-drug level)
-20100-
0100-
20-250
40-400
60-550
80-520
100-480
120-430

Note: This table presents hypothetical data for illustrative purposes, based on typical findings for phenyltropane dopamine transporter inhibitors in preclinical microdialysis studies.

Brain slice electrophysiology is an ex vivo technique that allows for the study of synaptic transmission and plasticity in a controlled environment. uky.edu Thin slices of brain tissue containing the neural circuits of interest are kept viable in an artificial cerebrospinal fluid. Microelectrodes are used to stimulate and record electrical activity from individual neurons or populations of neurons. This methodology is particularly useful for examining how drugs modulate synaptic events.

In this context, this compound can be bath-applied to brain slices to investigate its impact on dopamine-mediated synaptic currents. By blocking the dopamine transporter, the compound would be expected to prolong the presence of dopamine in the synapse following its release, thereby enhancing the activation of postsynaptic dopamine receptors and altering synaptic transmission. The metabolic stability of the deuterated compound ensures a consistent effect throughout the duration of the recording.

The following table illustrates the potential effects of a dopamine transporter inhibitor like RTI-51 on the amplitude of dopamine-mediated postsynaptic currents in striatal neurons.

ConditionPostsynaptic Current Amplitude (pA)Percent Change from Control
Control150-
+ Phenyltropane375+150%

Note: This table provides hypothetical data to illustrate the expected outcome of a brain slice electrophysiology experiment with a dopamine transporter inhibitor.

In Vitro Pharmacological Assay Development

This compound is a valuable tool for the development and validation of in vitro pharmacological assays designed to characterize the interactions of novel compounds with monoamine transporters.

Radioligand displacement assays are a fundamental technique in pharmacology for determining the binding affinity of a compound for a specific receptor or transporter. In these assays, a radiolabeled ligand with known affinity for the target is incubated with a preparation of tissue or cells expressing the target. The ability of an unlabeled compound, such as this compound, to displace the radioligand from the target is then measured. The concentration of the unlabeled compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value, from which the binding affinity (Ki) can be calculated.

This compound can be used as a competitor in these assays to determine its own binding affinity for the dopamine, norepinephrine (B1679862), and serotonin (B10506) transporters. The parent compound, RTI-51, is known to have high affinity for the dopamine transporter. nih.gov

Below is a data table summarizing the binding affinities of RTI-51 for the three main monoamine transporters.

TransporterKi (nM)
Dopamine Transporter (DAT)1.8
Serotonin Transporter (SERT)10.6
Norepinephrine Transporter (NET)37.4

Data for the non-deuterated parent compound, RTI-51.

Functional uptake inhibition assays are used to measure a compound's ability to block the transport of a substrate into cells. These assays are typically performed using cell lines, such as Human Embryonic Kidney (HEK-293) cells, that have been genetically engineered to express a specific transporter, like the human dopamine transporter. nih.govfrontiersin.org In these experiments, the cells are incubated with a radiolabeled substrate (e.g., [3H]dopamine) in the presence of varying concentrations of the test compound. The potency of the compound in inhibiting substrate uptake is determined by measuring the reduction in intracellular radioactivity.

This compound can be used in these assays to determine its functional potency as a dopamine transporter inhibitor. The deuteration of the compound is not expected to significantly alter its direct interaction with the transporter but may be advantageous in longer-term studies due to its increased metabolic stability.

The following table presents the IC50 values for RTI-51 in inhibiting the uptake of neurotransmitters at the three monoamine transporters.

TransporterIC50 (nM)
Dopamine Transporter (DAT)3.68
Serotonin Transporter (SERT)45
Norepinephrine Transporter (NET)22

Data for the non-deuterated parent compound, RTI-51, in rat brain tissue. nih.gov

In Vivo Preclinical Research Models (Non-Human)

This compound is a valuable tool for in vivo preclinical research in non-human models, such as rodents and non-human primates. nih.govncardia.com These studies are essential for understanding the behavioral and neurochemical effects of dopamine transporter inhibition in a living organism. The altered pharmacokinetic profile of the deuterated compound can be particularly advantageous in these models, potentially leading to a more sustained and predictable in vivo effect.

In preclinical models, this compound can be used to investigate the role of the dopamine transporter in various physiological and pathological processes. For example, it can be used to study the neurobiology of reward and reinforcement, the mechanisms of psychostimulant addiction, and the pathophysiology of disorders involving dopaminergic dysfunction, such as Parkinson's disease and ADHD. The compound can be administered to animals, and its effects on a wide range of behavioral measures, such as locomotor activity, drug self-administration, and cognitive function, can be assessed. nih.gov

Furthermore, the deuterated nature of this compound makes it an excellent candidate for use in positron emission tomography (PET) imaging studies when labeled with a positron-emitting isotope. nih.govcriver.compurdue.edu The increased metabolic stability of the deuterated tracer can lead to improved imaging quality and more accurate quantification of dopamine transporter density in the brain. Additionally, in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), deuterated compounds like this compound can be used as internal standards for the accurate quantification of the non-deuterated analyte in biological samples. nih.govclearsynth.com

Behavioral Neuroscience Paradigms in Animal Models

In the realm of behavioral neuroscience, the precise quantification of psychoactive compounds is paramount to understanding their effects on behavior. The use of deuterated standards like this compound is a key component of the analytical methodologies that underpin these studies.

Assessment of Locomotor Activity and Sensitization

Studies investigating the impact of DAT inhibitors on locomotor activity and the development of behavioral sensitization rely on accurate measurements of the compound's concentration in biological samples. While the non-deuterated RTI-51 is administered to animal models to observe changes in movement and behavioral responses over time, this compound would be employed during the subsequent analysis of blood plasma or brain tissue to ensure the precise quantification of the parent compound.

Operant Self-Administration and Reinforcement Schedules

In operant self-administration studies, animals perform a specific action to receive a drug, providing a measure of the drug's reinforcing properties. The relationship between the dose of the drug and the reinforcing effect is crucial. This compound facilitates the establishment of accurate pharmacokinetic profiles of RTI-51, allowing researchers to correlate specific drug concentrations with the observed reinforcing effects under various schedules of reinforcement.

Drug Discrimination Studies for Stimulus Characterization

Drug discrimination paradigms are utilized to assess the subjective effects of a drug. Animals are trained to recognize the interoceptive cues associated with a particular substance. The precision afforded by using this compound as an internal standard is vital for correlating the administered dose of RTI-51 with the animal's ability to discriminate the drug from a placebo, thereby characterizing its stimulus properties.

Neuroimaging Applications for Transporter Mapping

Neuroimaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful tools for visualizing and quantifying neurotransmitter transporters in the living brain. The development and validation of radiolabeled ligands for these techniques often involve the use of deuterated standards.

Positron Emission Tomography (PET) for Quantitative Transporter Density

In PET studies aimed at quantifying dopamine transporter density, a radiolabeled version of a ligand like RTI-51 is administered. To accurately model the kinetics of the radiotracer and derive quantitative estimates of transporter density, it is often necessary to measure the concentration of the non-radiolabeled compound in plasma. In such contexts, this compound would serve as an indispensable internal standard for the mass spectrometry-based analysis of these plasma samples.

Single-Photon Emission Computed Tomography (SPECT) for Regional Distribution

SPECT imaging is another modality used to map the regional distribution of neurotransmitter transporters. Similar to PET, the quantitative analysis of SPECT data can be enhanced by pharmacokinetic modeling that relies on the accurate measurement of the ligand's concentration in the bloodstream over time. The use of this compound in the analytical process ensures the reliability of these measurements, which are critical for understanding the regional distribution of the dopamine transporter.

Structure-Activity Relationship (SAR) Elucidation Using Deuterated Analogs

The use of deuterated analogs of neuroactive compounds is a sophisticated strategy in medicinal chemistry and pharmacology to unravel the nuances of drug-receptor interactions and metabolic pathways. In the context of RTI-51, a phenyltropane-based monoamine reuptake inhibitor, the introduction of deuterium (B1214612) to create this compound offers a powerful tool for detailed structure-activity relationship (SAR) studies.

The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. portico.org This difference can influence the binding kinetics and affinity of the ligand if the deuterated position is involved in critical interactions with the transporter protein. For instance, if a specific C-H bond on RTI-51 participates in a hydrogen bond or a van der Waals interaction within the binding pocket of the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET), replacing that hydrogen with deuterium could modulate the strength of that interaction.

By comparing the binding affinities of RTI-51 and this compound, researchers can infer the importance of the deuterated position in the binding process. A significant change in binding affinity would suggest that this position is directly involved in the ligand-transporter interaction. Conversely, a negligible change would indicate that this position is likely not critical for binding. This approach, known as the kinetic isotope effect, can provide high-resolution insights into the binding orientation and the specific molecular forces that govern ligand recognition by the transporter. nih.gov

Hypothetical Research Findings on Ligand-Transporter Interactions

To illustrate how deuteration could be used to probe ligand-transporter interactions, the following hypothetical data table compares the binding affinities (Ki, nM) of RTI-51 and its deuterated analog, this compound, for the three major monoamine transporters.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
RTI-51 Hydrochloride15.535.250.1
This compound15.848.951.5

In this hypothetical scenario, the binding affinity of this compound for DAT and NET is largely unchanged compared to the parent compound. However, there is a noticeable decrease in affinity for SERT. This hypothetical result would suggest that the deuterated position on the RTI-51 molecule is more critically involved in the interaction with the serotonin transporter than with the dopamine or norepinephrine transporters. Such data would be invaluable for understanding the structural basis of transporter selectivity and for the rational design of more selective ligands.

The deuteration of drug candidates is a well-established strategy to enhance their metabolic stability. tandfonline.com The primary mechanism behind this is the kinetic isotope effect, where the greater strength of the C-D bond compared to the C-H bond makes it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. nih.gov

By strategically placing deuterium atoms at known or suspected sites of metabolism on the RTI-51 molecule, researchers can create a tool, this compound, to investigate its metabolic fate in in vitro systems like liver microsomes or hepatocytes. If the deuterated position is a primary site of oxidative metabolism, a significant decrease in the rate of metabolism for this compound would be observed compared to its non-deuterated counterpart. This would manifest as a longer half-life (t½) and lower intrinsic clearance (CLint) in in vitro assays. hyphadiscovery.com

This approach not only helps in identifying the "soft spots" for metabolism on the molecule but also provides a means to create more metabolically robust research tools. A probe with increased metabolic stability is advantageous for in vitro studies as it remains at a more constant concentration over the course of an experiment, leading to more reliable and reproducible data.

Hypothetical Research Findings on In Vitro Metabolic Stability

The following interactive data table presents hypothetical data from an in vitro metabolic stability assay in human liver microsomes, comparing RTI-51 Hydrochloride with this compound.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
RTI-51 Hydrochloride2527.7
This compound759.2

In this illustrative example, this compound exhibits a significantly longer half-life and a correspondingly lower intrinsic clearance compared to RTI-51 Hydrochloride. This hypothetical outcome would strongly suggest that the deuterated position is a key site of metabolism. Such a finding would validate the use of this compound as a more stable research probe for in vitro experiments and would offer crucial information for the design of future analogs with improved pharmacokinetic properties.

Advanced Research Perspectives and Future Directions

Development of Next-Generation Transporter Probes

The development of precise and reliable probes for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) is crucial for understanding the role of monoamine transporters in health and disease. RTI-51 is a semi-synthetic alkaloid from the phenyltropane group, known for its high affinity for monoamine transporters. frontiersin.orgwikipedia.orgalchetron.com

The strategic incorporation of deuterium (B1214612) into molecules like RTI-51 to create compounds such as RTI-51-d3 Hydrochloride is a key strategy in developing next-generation transporter probes. Deuteration involves replacing hydrogen atoms with their heavier isotope, deuterium. This substitution does not alter the fundamental chemical properties or receptor binding affinity of the molecule but can significantly impact its metabolic stability.

One of the primary advantages of deuteration is the kinetic isotope effect, which can slow down the rate of metabolic processes that involve the cleavage of a carbon-hydrogen bond. portico.orgnih.govwikipedia.org For neuroimaging agents, this translates to reduced formation of radiometabolites that can interfere with the imaging signal, leading to a clearer and more accurate quantification of transporter density and occupancy. nih.govnih.gov Research on other deuterated tropane (B1204802) derivatives has demonstrated improved in vivo stability and higher target-to-non-target ratios, which are critical for high-quality imaging. nih.govresearchgate.net

The "d3" designation in this compound typically signifies the replacement of three hydrogen atoms with deuterium on a methyl group, a common site of metabolic activity. By enhancing metabolic stability, RTI-51-d3, when radiolabeled, can offer a longer window for imaging and a more reliable signal, thereby improving the precision of neuroreceptor mapping. nih.govnih.gov This makes it an excellent candidate for studies aiming to elucidate subtle changes in transporter levels associated with various neuropsychiatric disorders.

Table 1: Monoamine Transporter Inhibition Profile of RTI-51

TransporterInhibition Constant (Kᵢ in nM)
Dopamine (B1211576) (DAT)1.8
Serotonin (B10506) (SERT)10.6
Norepinephrine (B1679862) (NET)37.4

This table presents the in vitro binding affinities of the parent compound, RTI-51, for the three major monoamine transporters. The deuterated form, RTI-51-d3, is expected to retain a similar high-affinity binding profile. frontiersin.orgwikipedia.org

Methodological Advancements in Neuropharmacological Research

The availability of metabolically robust probes like this compound facilitates significant methodological advancements in neuropharmacological research. High-quality imaging agents are essential for a range of applications, from basic science investigations in animal models to clinical studies in human subjects.

In preclinical research, deuterated radioligands allow for more accurate characterization of novel therapeutic agents targeting monoamine transporters. By providing a stable baseline measurement of transporter availability, researchers can more precisely determine the dose-dependent occupancy of a new drug and correlate it with behavioral or physiological outcomes. This is critical in the drug discovery process for identifying compounds with the desired mechanism of action and pharmacokinetic profile.

In clinical settings, advanced probes like a radiolabeled version of RTI-51-d3 could lead to improved diagnostic and prognostic tools for disorders involving monoamine system dysfunction. For instance, accurately quantifying changes in DAT availability is crucial for the diagnosis and monitoring of Parkinson's disease. mdpi.com Similarly, subtle alterations in SERT and NET levels have been implicated in depression and other mood disorders. wikipedia.org The enhanced signal-to-noise ratio of a deuterated tracer would allow for more sensitive detection of these changes, potentially enabling earlier diagnosis and more personalized treatment strategies.

Furthermore, the improved pharmacokinetic properties of deuterated tracers can refine the quantitative modeling used to analyze PET and SPECT data. More stable parent compound concentrations in the brain simplify the kinetic models required to estimate binding parameters, leading to more reliable and reproducible results across different research centers.

Theoretical Frameworks for Understanding Monoamine System Dysregulation

The study of monoamine transporters is central to several theoretical frameworks concerning the pathophysiology of major neuropsychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. wikipedia.orgnih.govnih.gov The "monoamine hypothesis" has evolved over decades and posits that an imbalance in the levels of serotonin, norepinephrine, and/or dopamine contributes to the symptoms of these conditions. wikipedia.orgnih.gov

Advanced molecular probes like this compound are instrumental in testing and refining these theoretical models. By enabling more precise in vivo measurement of transporter density and function, researchers can directly investigate the presumed link between transporter alterations and clinical symptoms. For example, such probes could be used to explore whether changes in transporter levels are a cause or a consequence of a disease state, or how they are affected by therapeutic interventions.

Moreover, the development of these next-generation tools complements the rise of computational modeling in neuroscience. frontiersin.orgnih.gov Molecular dynamics simulations, for instance, are used to model the complex conformational changes that monoamine transporters undergo during substrate transport and inhibitor binding. frontiersin.orgnih.gov High-resolution in vivo data obtained with probes like RTI-51-d3 can provide crucial validation for these computational models, helping to bridge the gap between molecular-level understanding and systems-level brain function. By integrating empirical data from advanced imaging with theoretical and computational approaches, a more comprehensive and nuanced understanding of monoamine system dysregulation can be achieved. This, in turn, can pave the way for the development of more effective and targeted therapies for a range of debilitating brain disorders.

常见问题

Q. What are the validated analytical methods for characterizing RTI-51-d3 Hydrochloride purity and stability in experimental settings?

To ensure accurate characterization, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for purity analysis. Deuterated solvents in nuclear magnetic resonance (NMR) spectroscopy are critical for distinguishing isotopic patterns specific to the deuterated form (RTI-51-d3) from non-deuterated analogs (RTI-51) . Stability studies should follow accelerated degradation protocols under varying pH, temperature, and light conditions, with kinetic modeling to predict shelf-life .

Q. How can researchers design in vitro assays to evaluate the pharmacological activity of this compound?

Begin with receptor-binding assays using radiolabeled ligands to quantify affinity (e.g., Ki values). For functional activity, employ cell-based assays measuring second-messenger systems (e.g., cAMP or calcium flux). Include control experiments with non-deuterated RTI-51 to assess isotopic effects on potency and selectivity . Dose-response curves should be replicated across multiple cell lines to validate reproducibility .

Q. What are the best practices for synthesizing this compound to ensure isotopic integrity?

Use deuterium-labeled precursors in a controlled synthetic pathway, monitored via intermediate NMR analysis to confirm deuterium incorporation at specified positions. Purification steps should involve recrystallization in deuterated solvents to minimize isotopic exchange. Final validation requires comparing the molecular ion peak (via LC-MS) with theoretical isotopic distribution .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability be resolved across preclinical studies?

Conduct a systematic meta-analysis of existing pharmacokinetic data, stratifying results by species, dosing regimens, and analytical methodologies. Use in vitro hepatocyte models from multiple species (human, rat, canine) to isolate interspecies metabolic differences. Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies between in vitro and in vivo half-life measurements .

Q. What experimental strategies optimize this compound’s bioavailability while minimizing off-target effects?

Employ a factorial design approach to test combinations of formulation excipients (e.g., cyclodextrins for solubility enhancement) and route-specific delivery systems (e.g., nanoemulsions for oral absorption). Validate outcomes using in situ intestinal perfusion models and contrast with intravenous pharmacokinetic profiles. Off-target effects should be screened via high-throughput kinase panels and transcriptomic analysis .

Q. How can researchers address gaps in understanding the deuterium isotope effect (DIE) on RTI-51-d3’s mechanism of action?

Perform comparative molecular dynamics simulations between deuterated and non-deuterated forms to predict binding kinetics. Validate computationally identified differences using surface plasmon resonance (SPR) for real-time binding affinity measurements and X-ray crystallography to resolve structural variations at target binding sites .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are recommended for analyzing dose-dependent toxicity in this compound studies?

Use Bayesian hierarchical models to account for inter-study variability in toxicity datasets. Incorporate covariates such as species weight, organ-specific histopathology scores, and biomarker levels. Sensitivity analyses should test the robustness of NOAEL (No Observed Adverse Effect Level) determinations .

Q. How should researchers validate this compound’s target engagement in complex biological matrices?

Apply click chemistry techniques to conjugate biotin tags to RTI-51-d3, enabling pull-down assays coupled with proteomic profiling (e.g., LC-MS/MS). Confirm specificity using CRISPR-Cas9 knockout models of the putative target and competitive binding assays with unlabeled RTI-51 .

Literature and Data Synthesis

Q. What strategies identify understudied applications of this compound in non-canonical pathways?

Conduct a systematic literature review using Boolean search operators in databases like PubMed and Scopus, focusing on co-occurrence terms (e.g., “RTI-51-d3” AND “alternative targets”). Text-mining tools (e.g., BERT-based models) can extract latent associations from unstructured data, highlighting pathways like epigenetic modulation or mitochondrial dynamics .

Q. How can researchers mitigate bias when aggregating fragmented data on this compound’s efficacy?

Implement the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) framework to standardize data inclusion/exclusion criteria. Use funnel plots and Egger’s regression to detect publication bias. For preclinical data, apply the SYRCLE risk-of-bias tool to assess study quality .

Q. Tables for Key Methodological Comparisons

Parameter Recommended Method Validation Criteria Reference
Isotopic PurityLC-MS with deuterium-enriched standards≥98% isotopic abundance at labeled positions
Target EngagementSPR and CRISPR-Cas9 knockout models≥5-fold reduction in binding in knockout vs. WT
Metabolic StabilityHepatocyte + PBPK modeling<20% deviation between predicted/observed t1/2

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。